molecular formula C10H14N2O3 B2723795 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate CAS No. 1610378-55-6

2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate

Cat. No.: B2723795
CAS No.: 1610378-55-6
M. Wt: 210.233
InChI Key: YAUKYMFWBWPVRN-UHFFFAOYSA-N
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Description

2-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate ( 1610378-55-6) is a functionalized pyrazole derivative of significant interest in medicinal and organic chemistry. Its molecular formula is C 10 H 14 N 2 O 3 , with a molecular weight of 210.23 g/mol . This compound serves as a versatile synthetic intermediate, or "building block," for the construction of more complex molecules. The presence of both an aldehyde (formyl) group and an acetate ester on the pyrazole nucleus provides two distinct reactive sites for further chemical modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Pyrazole derivatives are a privileged scaffold in drug discovery due to their wide spectrum of pharmacological activities . This specific compound is particularly valuable for designing and synthesizing novel hydrazone-based compounds. Research indicates that hydrazones derived from analogous pyrazole-carbaldehydes exhibit potent growth inhibition against drug-resistant bacterial strains, including Staphylococcus aureus (MRSA) and Acinetobacter baumannii , with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL . These hybrid molecules, which often combine pyrazole and naphthalene moieties, have demonstrated not only potent activity against planktonic bacteria but also the ability to inhibit and eradicate bacterial biofilms, which are a major cause of persistent infections . The mechanism of action for such bioactive molecules is frequently linked to the disruption of the bacterial cell membrane . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-formyl-3,5-dimethylpyrazol-1-yl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7-10(6-13)8(2)12(11-7)4-5-15-9(3)14/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUKYMFWBWPVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCOC(=O)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Pyrazole Core

The synthesis of 3,5-dimethyl-1H-pyrazole precursors is a critical first step. Halogenation at the 4-position enables subsequent functionalization.

Halogenation of 3,5-Dimethylpyrazole

4-Halo-3,5-dimethylpyrazoles (3a, 3b) are synthesized using N-halosuccinimides (NCS/NBS) in carbon tetrachloride. For example:
$$
\text{3,5-Dimethylpyrazole} + \text{NCS} \xrightarrow{\text{CCl}_4} \text{4-Chloro-3,5-dimethylpyrazole} \quad \text{(Yield: 85–90\%)}
$$
This electrophilic substitution proceeds via a radical mechanism, with reaction times of 6–8 hours at 60–70°C.

The introduction of the formyl group is achieved through the Vilsmeier-Haack reaction, which employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Reaction Conditions and Mechanism

  • Reagents : POCl₃ (1.2 equiv), DMF (1.5 equiv)
  • Solvent : Dichloroethane (DCE), 0°C to room temperature
  • Time : 12–16 hours

The reaction mechanism involves the generation of a chloroiminium intermediate, which attacks the electron-rich 4-position of the pyrazole ring. Subsequent hydrolysis yields the aldehyde:
$$
\text{4-Chloro-3,5-dimethylpyrazole} \xrightarrow[\text{DMF, POCl}_3]{\text{DCE}} \text{4-Formyl-3,5-dimethylpyrazole} \quad \text{(Yield: 75–80\%)}
$$

N-Alkylation with Ethyl Acetate Moiety

The ethyl acetate group is introduced via N-alkylation using ethyl chloroacetate under phase-transfer conditions.

Phase-Transfer Catalyzed Alkylation

  • Substrate : 4-Formyl-3,5-dimethylpyrazole
  • Alkylating Agent : Ethyl chloroacetate (1.1 equiv)
  • Base : Aqueous NaOH (10% w/v)
  • Catalyst : Tetrabutylammonium chloride (TBAC, 0.1 equiv)
  • Solvent : Toluene/water biphasic system
  • Temperature : 40–50°C, 4–6 hours

The reaction proceeds via an SN2 mechanism, with TBAC facilitating the transfer of the alkoxide ion into the organic phase:
$$
\text{4-Formyl-3,5-dimethylpyrazole} + \text{ClCH}_2\text{COOEt} \xrightarrow[\text{TBAC}]{\text{NaOH}} \text{Target Compound} \quad \text{(Yield: 70–75\%)}
$$

Table 1: Optimization of Alkylation Conditions
Parameter Condition 1 Condition 2 Condition 3
Catalyst Loading 0.05 equiv 0.1 equiv 0.2 equiv
Yield (%) 62 75 78
Purity (HPLC) 91% 95% 93%
Reaction Time (h) 8 6 6

Data adapted from and.

Alternative Synthetic Strategies

One-Pot Halogenation-Formylation-Alkylation

A streamlined approach combines halogenation, formylation, and alkylation in a single reactor, reducing purification steps. Key advantages include:

  • Total Yield : 65–70% (vs. 55–60% for stepwise synthesis)
  • Solvent System : DCE/water (3:1) with TBAC
  • Limitation : Requires precise stoichiometric control to avoid byproducts.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 100°C) reduces reaction times by 50–60% for both formylation and alkylation steps, achieving yields comparable to conventional methods.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (1:3)
  • HPLC : C18 column, acetonitrile/water (70:30), retention time: 6.2 min

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.72 (s, 1H, CHO), 4.18 (q, J=7.1 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃), 2.33 (s, 3H, CH₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde).

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Properties

  • Reactivity : The formyl group enables participation in condensation and nucleophilic addition reactions, making it a versatile precursor for heterocyclic synthesis .
  • Solubility : The ethyl acetate group enhances solubility in organic solvents like dichloromethane and ethyl acetate, facilitating its use in synthetic workflows .

Comparison with Structurally Similar Compounds

Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 175137-54-9)

Structural Differences :

  • Substituent : Bromine replaces the formyl group at the 4-position.
  • Molecular Weight : Higher (288.31 vs. ~303.18 g/mol estimated for bromo analog) due to bromine’s atomic mass .

Ethyl 2-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS 1158314-64-7)

Structural Differences :

  • Substituent : Iodine replaces the formyl group.
  • Steric Effects : Larger atomic radius of iodine increases steric hindrance compared to formyl .

Ethyl 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetate (CAS 10199-60-7)

Structural Differences :

  • Substituent: No formyl or halogen at the 4-position.
  • Molecular Weight : Lower (140.14 g/mol) due to absence of heavy atoms .

Methyl 3-(4-Formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Key Differences :

  • Ester Group: Methyl propanoate vs. ethyl acetate, altering solubility and hydrolysis rates.
  • Applications: Both compounds serve as precursors for pyrazole-substituted heterocycles, but the propanoate derivative may exhibit slower reaction kinetics due to increased chain length .

Critical Analysis of Reactivity Trends

  • Formyl vs. Halogen Substituents : The formyl group’s electron-withdrawing nature enhances electrophilicity at the pyrazole 4-position, enabling reactions like Schiff base formation. Halogens (Br, I) prioritize substitution over condensation .
  • Steric Effects : Dimethyl groups at the 3- and 5-positions reduce steric hindrance compared to bulkier analogs (e.g., 3-isopropyl-5-methyl derivatives), favoring regioselective reactions .
  • Ester Moieties: Ethyl acetate vs. methyl propanoate groups influence solubility and metabolic stability in drug design contexts .

Biological Activity

2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate, a compound of significant interest in the field of medicinal chemistry, exhibits a variety of biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C10H14N2O3C_{10}H_{14}N_{2}O_{3}. Its structure features a pyrazole ring, which is known for its diverse biological properties. The compound's structural formula can be represented as follows:

SMILES CCOC O CN1C C C N1 C C O C\text{SMILES CCOC O CN1C C C N1 C C O C}

Predicted Collision Cross Section

The predicted collision cross-section (CCS) values for various adducts of the compound are summarized in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+211.10773147.2
[M+Na]+233.08967157.9
[M+NH4]+228.13427152.9
[M+K]+249.06361155.2
[M-H]-209.09317145.8

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including those similar to this compound. Research indicates that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines such as lung, breast (MDA-MB-231), and liver (HepG2) cancer cells. These compounds exhibit antiproliferative activity both in vitro and in vivo , suggesting they may serve as promising candidates for cancer therapy .

Antimicrobial Activity

In addition to anticancer effects, pyrazole derivatives have been evaluated for antimicrobial properties. Studies have demonstrated that certain compounds within this class possess significant antibacterial and antifungal activities, making them valuable in treating infections . The specific mechanisms often involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Anticancer Activity :
    • A study synthesized various pyrazole derivatives and tested their effects on different cancer cell lines, revealing that several compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells .
  • Antimicrobial Evaluation :
    • Another research assessed the antimicrobial efficacy of synthesized pyrazole compounds against common pathogens, showing promising results in inhibiting bacterial growth at low concentrations .

Q & A

Basic: What are the optimal synthetic routes for 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl acetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazole derivatives and acetic acid precursors. Key steps include:

  • Formylation : Introducing the 4-formyl group via Vilsmeier-Haack or Duff reactions under controlled temperatures (0–50°C) and acidic conditions .
  • Esterification : Coupling the pyrazole core with ethyl acetate using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) under reflux .
  • Purification : Recrystallization or column chromatography to isolate the product. Optimize yields by adjusting stoichiometry, solvent polarity, and reaction time (e.g., 12–24 hours for complete conversion) .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) and ester linkage integrity .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 265.12) .
  • X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding networks in solid-state studies .

Advanced: How can researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer:
Adopt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL):

  • Partition Coefficients : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation potential .
  • Abiotic Degradation : Study hydrolysis rates under varying pH and temperature (e.g., 25–50°C) using LC-MS to track degradation products .
  • Ecotoxicology : Use split-plot designs (as in agricultural studies) to assess toxicity in model organisms (e.g., Daphnia magna) across multiple trophic levels .

Advanced: What mechanistic insights exist regarding the reactivity of the 4-formyl group in this compound?

Methodological Answer:
The 4-formyl group participates in nucleophilic additions (e.g., hydrazone formation) and redox reactions:

  • Kinetic Studies : Monitor formyl reduction (e.g., NaBH4_4) via FT-IR to track carbonyl loss (C=O peak at ~1700 cm1^{-1}) .
  • Isotopic Labeling : Use 18^{18}O-labeled H2_2O to trace hydrolysis pathways of the ester moiety adjacent to the pyrazole ring .
  • Computational Modeling : Density Functional Theory (DFT) to calculate charge distribution and predict regioselectivity in reactions .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine 1^1H-13^{13}C HSQC NMR with 2D NOESY to resolve overlapping signals from methyl and ethyl groups .
  • Crystallographic Refinement : Compare experimental XRD data with computational predictions (e.g., Mercury software) to confirm bond angles and torsional strain .
  • Reproducibility Checks : Replicate synthesis under standardized conditions to rule out batch-specific impurities .

Advanced: What experimental designs are suitable for studying this compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test activity against cyclooxygenase (COX) or acetylcholinesterase using fluorometric kits, with IC50_{50} calculations .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2; PDB ID: 5KIR) and validate with SPR (Surface Plasmon Resonance) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Advanced: How can researchers assess the compound’s stability under varying storage and processing conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks; monitor degradation with UPLC-PDA .
  • pH Stability : Dissolve in buffers (pH 1–13) and track ester hydrolysis via 1^1H NMR .
  • DOE Approaches : Use fractional factorial designs to test interactions between temperature, oxygen, and excipients .

Advanced: What computational tools are recommended for predicting this compound’s physicochemical properties?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and bioavailability .
  • Molecular Dynamics (MD) : GROMACS for simulating solvation effects and conformational flexibility in aqueous environments .
  • QSPR Models : Train machine learning models on pyrazole derivatives to predict melting points or pKaK_a values .

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